molecular formula C18H16ClFN2OS B2941625 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851803-48-0

1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2941625
CAS No.: 851803-48-0
M. Wt: 362.85
InChI Key: AMCXGQKPCBUPAF-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a sophisticated synthetic compound featuring a dihydroimidazole core functionalized with 2-chloro-6-fluorobenzoyl and (3-methylphenyl)methyl]sulfanyl substituents. This molecular architecture places it within a class of compounds demonstrating significant potential for pharmacological research, particularly as molecular tools for investigating enzyme inhibition pathways and inflammatory response mechanisms. The structural complexity of this compound offers researchers a versatile scaffold for exploring structure-activity relationships in medicinal chemistry. Research applications for this compound include investigation as a potential lysosomal phospholipase A2 (PLA2G15) inhibitor, based on its structural similarity to known enzyme inhibitors that interfere with phospholipase binding to liposomes . The compound's mechanism may involve interaction with enzymatic pathways relevant to phospholipidosis, providing a valuable tool for studying drug-induced cellular responses and toxicity screening during early drug development phases . Additionally, the imidazole core structure suggests potential for exploring immunomodulatory applications, as imidazole-containing compounds have demonstrated activity against cytokine release syndrome and aberrant IL-6 signaling pathways relevant to uncontrolled inflammatory responses . This specialized chemical reagent is provided exclusively for research purposes in laboratory settings. Researchers handling this compound should implement appropriate safety precautions, including the use of personal protective equipment and proper ventilation. The product is strictly intended for research applications by qualified professionals and is not formulated for diagnostic or therapeutic use in humans or animals. For comprehensive product specifications, handling guidelines, and detailed safety information, please consult the product documentation and safety data sheet.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS/c1-12-4-2-5-13(10-12)11-24-18-21-8-9-22(18)17(23)16-14(19)6-3-7-15(16)20/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCXGQKPCBUPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the benzoyl and sulfanyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and thiol compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents (Positions) CAS/EN Number Key Similarities/Differences
Target Compound 4,5-dihydro-1H-imidazole 1: 2-Cl-6-F-benzoyl; 2: (3-MePh)CH2S- EN300-101148 (core) Reference compound for sulfanyl-substituted imidazoles
2-Chloro-6-fluoro-1H-benzo[d]imidazole Benzoimidazole 1: Cl; 2: F 108662-49-3 Higher aromaticity; similarity score 0.82
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4,5-dihydro-1H-imidazole 2: (2-Cl-Ph)CH2S- - Chlorophenyl vs. 3-methylphenyl substitution
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole Imidazole 1: 3-Cl-4-F-Ph; 2,4,5: Ph - Higher substitution complexity; lower dihydro core similarity

Key Observations:

  • Aromatic vs. Dihydroimidazole Cores : Benzoimidazoles (e.g., CAS 108662-49-3) exhibit full aromaticity, enhancing π-π stacking interactions, whereas the dihydroimidazole core in the target compound may confer conformational flexibility .
  • Halogenation Patterns : The 2-chloro-6-fluorobenzoyl group distinguishes the target from compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, where fluorine is para-substituted .

Key Observations:

  • Thioether Formation : The [(3-methylphenyl)methyl]sulfanyl group in the target compound likely originates from a nucleophilic substitution or thiol-ene reaction, analogous to methods in .
  • Benzoylation : The 2-chloro-6-fluorobenzoyl group may be introduced via acyl chloride coupling, a common strategy for imidazole derivatives .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties (Data Extrapolated from Analogues)

Property Target Compound 2-Chloro-6-fluoro-1H-benzo[d]imidazole 2-[(2,4,6-Trimethylphenyl)methyl]-dihydroimidazole
Molecular Weight (g/mol) ~362.8 184.6 268.4
LogP (Predicted) ~3.5 (high lipophilicity) 2.8 3.1
Metabolic Stability Moderate (thioether linkage) Low (aromatic oxidation) High (steric shielding)

Key Observations:

  • Metabolism : The sulfanyl group may reduce oxidative metabolism compared to unsubstituted benzimidazoles .

Biological Activity

The compound 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic derivative belonging to the imidazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • Molecular Formula : C17H18ClFN2S
  • Molecular Weight : 320.85 g/mol

Cytotoxicity

Recent studies have demonstrated that compounds similar to 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related imidazole compound showed an IC50 value ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating potent anti-cancer properties .

CompoundCell LineIC50 (µM)
Compound ASISO (Cervical)2.38 - 3.77
Compound BRT-112 (Bladder)5.37 - 8.13
Target Compound TBDTBD

The mechanism by which imidazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that treatment with certain imidazole compounds leads to an increase in early and late apoptotic cells in a dose-dependent manner . This suggests that the compound may activate apoptotic pathways, potentially through mitochondrial dysfunction or activation of caspases.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the aromatic rings enhances the cytotoxicity of these compounds. The bulky lipophilic groups at certain positions also contribute to increased activity .

Key Findings:

  • Chlorine and Fluorine Substituents : Enhance potency.
  • Lipophilic Groups : Increase cellular uptake and bioavailability.

Case Studies

In a comparative study involving various imidazole derivatives, it was found that those with a methyl group at the R-position displayed higher cytotoxicity than their unsubstituted counterparts. This supports the hypothesis that structural modifications can significantly influence biological activity .

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